molecular formula C16H29N3O2S B8602019 Tert-butyl 4-(1-carbamothioylpiperidin-4-yl)piperidine-1-carboxylate

Tert-butyl 4-(1-carbamothioylpiperidin-4-yl)piperidine-1-carboxylate

Cat. No.: B8602019
M. Wt: 327.5 g/mol
InChI Key: ASLWNZSPQXBUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a bipiperidine core, and an aminocarbonothioyl functional group

Properties

Molecular Formula

C16H29N3O2S

Molecular Weight

327.5 g/mol

IUPAC Name

tert-butyl 4-(1-carbamothioylpiperidin-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H29N3O2S/c1-16(2,3)21-15(20)19-10-6-13(7-11-19)12-4-8-18(9-5-12)14(17)22/h12-13H,4-11H2,1-3H3,(H2,17,22)

InChI Key

ASLWNZSPQXBUPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCN(CC2)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl 4,4’-bipiperidine-1-carboxylate. This intermediate is then reacted with thiocarbamoyl chloride in the presence of a base such as triethylamine to introduce the aminocarbonothioyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminocarbonothioyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminocarbonothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-1-piperidinecarboxylate
  • Tert-butyl 4,4’-bipiperidine-1-carboxylate

Uniqueness

Tert-butyl 1’-(aminocarbonothioyl)-4,4’-bipiperidine-1-carboxylate is unique due to the presence of the aminocarbonothioyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

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